2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide
Description
Properties
Molecular Formula |
C13H11ClN6OS2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11ClN6OS2/c1-8-2-3-9(6-10(8)14)20-13(17-18-19-20)23-7-11(21)16-12-15-4-5-22-12/h2-6H,7H2,1H3,(H,15,16,21) |
InChI Key |
SMWDTUKTAAWMLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-tetrazole-5-thiol
The tetrazole-thiol intermediate is typically prepared via a [2+3] cycloaddition between 3-chloro-4-methylbenzonitrile and sodium azide, followed by thiolation.
Procedure :
-
Cycloaddition :
-
Thiolation :
Analytical Validation :
Preparation of N-Thiazol-2-yl-acetamide
The thiazole-acetamide fragment is synthesized via acylation of 2-aminothiazole.
Procedure :
-
Acylation :
Analytical Validation :
Coupling via Thioether Formation
The final step involves nucleophilic substitution between the tetrazole-thiol and chloroacetamide intermediates.
Procedure :
-
Reaction :
Optimization Notes :
-
Solvent Screening : Acetone outperforms DMF or THF due to better solubility of intermediates.
-
Base Selection : K₂CO₃ minimizes overalkylation compared to NaOH.
Alternative Synthetic Routes
Ugi Tetrazole Four-Component Reaction (UT-4CR)
A one-pot multicomponent approach utilizing:
-
3-Chloro-4-methylbenzaldehyde
-
2-Aminothiazole
-
Trimethylsilyl azide (TMSN₃)
-
Isocyanide
Procedure :
Advantages :
Limitations :
Reaction Optimization and Scale-Up
Catalytic Enhancements
Green Chemistry Approaches
-
Solvent-Free Thiolation : Using ball milling with silica gel as a solid support achieves 68% yield in 2 hours.
-
Microwave-Assisted Coupling : 15-minute irradiation at 100W increases yield to 78%.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, tetrazole-H), 7.62–7.48 (m, 3H, aryl-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).
Chromatographic Purity :
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Process Challenges :
-
Tetrazole Handling : Hygroscopic nature necessitates anhydrous conditions during storage.
-
Thiol Odor Mitigation : Activated carbon filters are used in vent systems.
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions: WAY-320706 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
WAY-320706 has several scientific research applications, including:
Chemistry: Used as a tool to study the shikimate pathway and its inhibition.
Biology: Helps in understanding the metabolic processes of Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for tuberculosis treatment.
Industry: Could be used in the development of new antibiotics targeting the shikimate pathway.
Mechanism of Action
WAY-320706 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway of Mycobacterium tuberculosis . This pathway is crucial for the biosynthesis of aromatic compounds necessary for bacterial survival. By inhibiting this enzyme, WAY-320706 disrupts the production of these essential compounds, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents, biological activity, and synthesis routes. The following table summarizes critical
Structural and Functional Insights
- Tetrazole vs. Pyrazole/Triazole : The tetrazole ring (as in the target compound and ) provides superior metabolic stability compared to pyrazole () or triazole () due to its aromaticity and resistance to enzymatic degradation .
- Thiazol vs. Methoxyphenyl : The thiazol-2-yl group (hypothesized in the target compound) may improve solubility and bioavailability relative to the 2-methoxyphenyl group (), as thiazoles often participate in hydrogen bonding .
Biological Activity
The compound 2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.83 g/mol. The structure includes a tetrazole ring, a thiazole moiety, and a chloro-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 (Breast) | 1.61 ± 1.92 | Induces apoptosis via AKT/mTOR pathway |
| Compound 10 | A549 (Lung) | 1.98 ± 1.22 | Inhibits VEGF expression |
| Compound 13 | Jurkat (Leukemia) | <1.0 | Hydrophobic interactions with Bcl-2 protein |
The presence of the tetrazole and thiazole rings is essential for cytotoxic activity, as they facilitate interactions with target proteins involved in cancer progression .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, studies have demonstrated that modifications in the thiazole ring can enhance antimicrobial efficacy:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
These findings suggest that the sulfanyl and tetrazole functionalities contribute to the antimicrobial effects observed in related compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring and the presence of electron-donating groups significantly influence the biological activity of these compounds. For instance:
- Chloro Substitution : Enhances binding affinity to target proteins.
- Methyl Groups : Increase lipophilicity, improving cellular uptake.
This correlates with increased cytotoxicity in various cancer cell lines, as observed in comparative studies .
Case Studies
A notable study investigated the anticancer effects of a series of thiazole derivatives, including those structurally related to our compound. The results indicated that compounds exhibiting both tetrazole and thiazole moieties demonstrated enhanced apoptosis in cancer cells without affecting normal cells:
"Compounds with combined tetrazole and thiazole structures exhibited significant selectivity towards cancer cells, highlighting their potential as targeted therapies" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
